Pradimicin D

Description

Propriétés

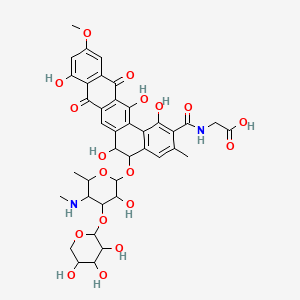

IUPAC Name |

2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O18/c1-11-5-17-24(31(50)21(11)37(54)41-9-20(44)45)23-15(8-16-25(32(23)51)28(47)14-6-13(55-4)7-18(42)22(14)27(16)46)29(48)35(17)58-39-34(53)36(26(40-3)12(2)57-39)59-38-33(52)30(49)19(43)10-56-38/h5-8,12,19,26,29-30,33-36,38-40,42-43,48-53H,9-10H2,1-4H3,(H,41,54)(H,44,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUCVXVWVTYDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130743-10-1 |

Source

|

| Record name | Pradimicin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130743101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Pradimicin D from Actinomadura hibisca

Abstract

Pradimicins represent a novel class of antifungal agents characterized by a unique dihydrobenzo[a]naphthacenequinone core. Their distinctive mechanism of action, which involves calcium-dependent binding to D-mannoside residues on the fungal cell wall, has positioned them as significant leads in the development of new therapeutics for opportunistic mycoses.[1][2] This guide provides a comprehensive technical overview of the discovery, fermentation, isolation, and structural characterization of Pradimicin D, a minor but important analog produced by the actinomycete Actinomadura hibisca. We delve into the causal logic behind the microbiological, chemical, and analytical methodologies, offering field-proven insights for researchers in natural product discovery and drug development.

Introduction: The Pradimicin Family of Antibiotics

The emergence of drug-resistant fungal pathogens necessitates the discovery of antifungal agents with novel mechanisms of action. The pradimicins, first isolated from Actinomadura hibisca strain P157-2 (ATCC 53557), fulfill this need.[3][4] The archetypal member, Pradimicin A, and its co-metabolites (B and C) demonstrated potent, broad-spectrum antifungal activity, particularly against systemic infections with Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus in murine models.[3][5]

The structure of these compounds is notable for its polycyclic aromatic aglycone, substituted with a D-amino acid and a unique disaccharide moiety.[1][4] This chemical architecture underpins their innovative mode of action: the formation of a ternary complex with calcium ions and terminal D-mannosides on the fungal cell surface, leading to membrane disruption.[6][7]

The Discovery of Pradimicin D

Initial fermentation studies of A. hibisca P157-2 focused on the major components, Pradimicins A, B, and C. However, detailed analysis of the culture broth revealed the presence of several minor, structurally related compounds.[8] Among these were Pradimicins D and E. The key to obtaining workable quantities of these minor analogs came from a classical strain improvement strategy. Treatment of the parent strain with the mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) yielded the mutant strain A2660 (ATCC 53762), which produced substantial amounts of Pradimicins D and E.[8] This highlights a critical principle in natural product research: the genetic plasticity of producing organisms can be harnessed to amplify the production of otherwise cryptic metabolites.

The structural distinction of Pradimicin D lies in its amino acid moiety; it incorporates glycine in place of the D-alanine found in Pradimicin A.[8] This seemingly minor substitution provides valuable structure-activity relationship (SAR) data for the entire class of compounds.

| Feature | Pradimicin A | Pradimicin D |

| Producing Strain | Actinomadura hibisca P157-2 | A. hibisca P157-2 (minor), A2660 (major) |

| Amino Acid Moiety | D-Alanine | Glycine |

| Core Aglycone | Dihydrobenzo[a]naphthacenequinone | Dihydrobenzo[a]naphthacenequinone |

| Disaccharide | D-xylose & 4-methylamino-4,6-dideoxy-D-galactose | D-xylose & 4-methylamino-4,6-dideoxy-D-galactose |

Microbiology and Fermentation

The successful isolation of any natural product begins with a robust and reproducible fermentation process. The producing organism, Actinomadura hibisca, is a Gram-positive, aerobic, non-motile actinomycete, a phylum renowned for its prolific production of bioactive secondary metabolites.[4][9]

Strain Maintenance and Inoculum Development

Rationale: Maintaining a genetically stable and high-producing master cell bank is paramount. Serial sub-culturing can lead to strain degradation and loss of productivity. Cryopreservation is the standard for long-term storage. The inoculum train is designed to build sufficient, healthy, and metabolically active biomass to initiate the production-phase fermentation.

Protocol: Inoculum Development

-

Aseptic Revival: Aseptically retrieve a cryopreserved vial of A. hibisca (e.g., strain A2660) from liquid nitrogen storage. Thaw rapidly in a 37°C water bath.

-

Seed Culture (Phase I): Use the thawed culture to inoculate a 500-mL Erlenmeyer flask containing 100 mL of a seed medium (see Table 2). Incubate at 28°C for 3-4 days on a rotary shaker at 200 rpm.[10]

-

Production Inoculum (Phase II): Transfer 5 mL of the Phase I seed culture into multiple 500-mL flasks, each containing 100 mL of the fermentation medium. This step expands the biomass for inoculating the main fermenter.

Production Fermentation

Rationale: The fermentation medium is designed to provide the necessary carbon, nitrogen, and mineral precursors for both primary growth and secondary metabolite biosynthesis. The specific components are chosen to maximize the titer of the target compounds. Process parameters like temperature, pH, and aeration are critical variables that directly influence enzyme activity and metabolic flux.[11][12]

| Ingredient | Concentration (%) | Purpose |

| Glucose | 3.0 | Primary Carbon Source |

| Soybean Meal | 3.0 | Complex Nitrogen & Carbon Source |

| Pharmamedia | 0.5 | Nutrient-rich Cottonseed Flour |

| Yeast Extract | 0.1 | Source of Vitamins and Growth Factors |

| CaCO₃ | 0.3 | pH Buffering Agent |

| Table 2: Representative Fermentation Medium for Pradimicin Production.[10] |

Protocol: Tank Fermentation

-

Vessel Preparation: Sterilize a production-scale fermenter (e.g., 100-L) containing the fermentation medium (Table 2).

-

Inoculation: Inoculate the sterile medium with a 5% (v/v) inoculum from the seed culture.

-

Fermentation Conditions: Maintain the fermentation at 28°C with an agitation of 250 rpm and an aeration rate of 1.0 vvm (volume of air per volume of medium per minute).[10]

-

Process Monitoring: Monitor the fermentation for 5 to 6 days. Track pH, dissolved oxygen, and glucose consumption. Pradimicin production typically begins in the stationary phase of growth.

-

Harvest: Harvest the whole broth when the pradimicin titer, as determined by a preliminary HPLC analysis of a clarified sample, reaches its maximum.

Downstream Processing: Isolation and Purification

The isolation of Pradimicin D from the complex fermentation broth is a multi-step process designed to systematically remove impurities and concentrate the target molecule. The strategy relies on exploiting the physicochemical properties of the pradimicin scaffold, such as its moderate polarity and aromatic nature.

Initial Extraction and Concentration

Rationale: The first step aims to capture the pradimicin complex from the whole broth and separate it from insoluble biomass (mycelia) and water-soluble primary metabolites (sugars, salts). Adsorption chromatography using a hydrophobic resin like Diaion HP-20 is highly effective for this purpose. The pradimicins adsorb to the resin, which can then be washed before eluting the compounds with an organic solvent.

Protocol: Broth Extraction

-

Adsorption: Pass the whole fermentation broth through a column packed with Diaion HP-20 resin.

-

Washing: Wash the column extensively with water to remove hydrophilic impurities. Follow with a wash of 50% aqueous acetone to remove more polar, colored impurities.

-

Elution: Elute the pradimicin complex from the resin using 80% aqueous acetone.

-

Concentration: Concentrate the eluate under reduced pressure to remove the acetone, yielding a crude aqueous concentrate.

-

Acidification & Precipitation: Adjust the pH of the concentrate to 3.0 with HCl. The pradimicins will precipitate out of the solution. Collect the precipitate by centrifugation or filtration. This solid is the crude extract.

Chromatographic Purification

Rationale: The crude extract contains a mixture of Pradimicins D, E, and other analogs. Separating these closely related structures requires high-resolution chromatographic techniques. A typical strategy involves an initial low-pressure silica gel chromatography step for bulk fractionation, followed by one or more rounds of High-Performance Liquid Chromatography (HPLC) for final purification.[13][14]

Protocol: Multi-Step Chromatography

-

Silica Gel Chromatography (Fractionation):

-

Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried powder to the top of a silica gel column.

-

Elute the column with a step gradient of a solvent system such as chloroform-methanol.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those enriched in Pradimicin D.

-

-

Preparative Reversed-Phase HPLC (Final Purification):

-

Pool the Pradimicin D-enriched fractions and dissolve them in a suitable solvent (e.g., methanol/water).[15]

-

Purify the sample on a preparative C18 HPLC column.

-

Use an isocratic or gradient mobile phase of acetonitrile and water with a modifier like 0.1% formic acid to achieve separation.

-

Monitor the elution profile with a UV detector (pradimicins have characteristic absorbance in the visible range).[10]

-

Collect the peak corresponding to Pradimicin D.

-

Verify the purity of the collected fraction using analytical HPLC-MS.[16]

-

Lyophilize the pure fraction to obtain Pradimicin D as a stable powder.

-

Structure Elucidation

The structure of Pradimicin D was determined primarily through comparative spectral analysis with the well-characterized Pradimicin A, leveraging Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][17]

-

Mass Spectrometry (MS): High-resolution MS provides the exact molecular weight, allowing for the determination of the molecular formula. Comparison of the molecular weight of Pradimicin D with that of Pradimicin A reveals a difference corresponding to the substitution of a glycine residue for a D-alanine residue.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the number and types of protons in the molecule. The absence of the characteristic doublet and quartet signals for the alanine methyl and alpha-proton in Pradimicin A, and the appearance of a singlet for the glycine alpha-protons in Pradimicin D, is a key diagnostic indicator.[18]

-

¹³C NMR: Complements the proton data by showing the carbon skeleton.

-

2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing the connectivity between atoms, confirming that the glycine is attached at the same position as the D-alanine in Pradimicin A and that the rest of the molecule, including the complex disaccharide, remains unchanged.

-

Mechanism of Action and Biological Activity

Pradimicin D shares the novel mechanism of action of the pradimicin family. This process is a self-validating system that requires three components: the drug, calcium ions, and D-mannose residues on the fungal cell wall.

-

Recognition: The pradimicin molecule first stereospecifically recognizes and binds to a terminal D-mannopyranoside residue on a mannan or glycoprotein.[7][19]

-

Calcium Binding: The drug-mannoside conjugate then recruits a calcium ion. The free carboxyl group on the amino acid side chain is the primary binding site for calcium.[19][20]

-

Ternary Complex Formation: This results in a stable ternary complex. Spectroscopic studies show that complex formation leads to pradimicin self-association or aggregation.[7][18]

-

Membrane Disruption: The formation of this large, aggregated complex on the cell surface disrupts the integrity of the fungal cell membrane, leading to leakage of essential ions (like potassium) and ultimately, cell death.[1][2]

Pradimicin D exhibits a broad spectrum of in vitro antifungal activity comparable to other members of its class, showing efficacy against various yeasts and fungi.[8] Its discovery and characterization contribute valuable data to the ongoing effort to develop this unique class of antibiotics for clinical use.

References

-

Walsh, T. J., & Giri, N. (1997). Pradimicins: a novel class of broad-spectrum antifungal compounds. European Journal of Clinical Microbiology & Infectious Diseases, 16(1), 93–97. [Link]

-

Walsh, T. J., et al. (1997). Pradimicins: A novel class of broad-spectrum antifungal compounds. Semantic Scholar. [Link]

-

Boros, K., et al. (1999). NMR study of pradimicin derivative BMY-28864 and its interaction with calcium ions in D2O. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(12), 2547–2558. [Link]

-

Gonzalez, C. E., et al. (1998). Antifungal activity of the pradimicin derivative BMS 181184 in the treatment of experimental pulmonary aspergillosis in persistently neutropenic rabbits. Antimicrobial Agents and Chemotherapy, 42(9), 2399–2404. [Link]

-

Xie, J., et al. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. MDPI. [Link]

-

Xie, J., et al. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. Molecules, 26(11), 3421. [Link]

-

Dhakal, D., et al. (2012). Enhancement of pradimicin production in Actinomadura hibisca P157-2 by metabolic engineering. Applied Microbiology and Biotechnology, 93(4), 1587–1596. [Link]

-

Tsunakawa, M., et al. (1993). Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 46(4), 589–597. [Link]

-

Oki, T., et al. (1990). Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities. The Journal of Antibiotics, 43(7), 763–770. [Link]

-

Various Authors. (n.d.). Isolation, biosynthesis, and biological activity of pradimicins from actinomycetes. ResearchGate. [Link]

-

Boros, K., et al. (2000). NMR, UV-vis and CD study on the interaction of pradimicin BMY-28864 with divalent cations of alkaline earth metal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 181–191. [Link]

-

Sawada, Y., et al. (1990). Pradimicins D and E, New Antifungal Antibiotics. The Journal of Antibiotics. [Link]

-

Oki, T., et al. (1990). Pradimicins A, B and C: new antifungal antibiotics. The Journal of Antibiotics. [Link]

-

Dhakal, D., et al. (2017). Actinomadura Species: Laboratory Maintenance and Ribosome Engineering. ResearchGate. [Link]

-

Ueki, T., et al. (1993). Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium. The Journal of Antibiotics, 46(3), 465–477. [Link]

-

de Felício, R., et al. (2019). Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities. ResearchGate. [Link]

-

Saitoh, K., et al. (1990). Pradimicins M, N, O and P, New Dihydrobenzo[a]naphthacenequinones Produced by Blocked Mutants of Actinomadura Hibisca P157-2. The Journal of Antibiotics, 43(11), 1367–1374. [Link]

-

Dairi, T., et al. (2000). Development of a Self-Cloning System for Actinomadura verrucosospora and Identification of Polyketide Synthase Genes Essential for Production of the Angucyclic Antibiotic Pradimicin. Applied and Environmental Microbiology, 66(7), 2793–2799. [Link]

-

Ueki, T., et al. (1993). Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site. The Journal of Antibiotics, 46(3), 455–464. [Link]

-

H, K. S., et al. (1990). N,N-Dimethylpradimicins, Water-soluble Pradimicin Analogs. The Journal of Antibiotics. [Link]

-

Gonzalez, C. E., et al. (1998). Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits. Antimicrobial Agents and Chemotherapy. [Link]

-

Furumai, T., et al. (1993). Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants. The Journal of Antibiotics, 46(3), 412–419. [Link]

-

Nakagawa, Y., et al. (2015). Pradimicin A, a D-mannose-binding antibiotic, binds pyranosides of L-fucose and L-galactose in a calcium-sensitive manner. Semantic Scholar. [Link]

-

Saitoh, K., et al. (1993). Pradimicin S, a new pradimicin analog. II. Isolation and structure elucidation. The Journal of Antibiotics, 46(3), 406–411. [Link]

-

Oki, T., et al. (1990). Pradimicins A, B and C, New Antifungal Antibiotics. The Journal of Antibiotics. [Link]

-

Saitoh, K., et al. (1993). Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca. The Journal of Antibiotics, 46(3), 387–397. [Link]

-

Adetunji, A. I., et al. (2021). Influence of Fermentation Conditions (Temperature and Time) on the Physicochemical Properties and Bacteria Microbiota of Amasi. MDPI. [Link]

-

Gudiña, M. J., et al. (2020). Pre‐incubation conditions determine the fermentation pattern and microbial community structure in fermenters at mild hydrostatic pressure. Microbial Biotechnology, 13(6), 1899–1912. [Link]

-

Various Authors. (n.d.). Actinomadura hibisca (DSM 44148, ATCC 53557, IFO 15177). BacDive. [Link]

-

Dhakal, D., et al. (2017). Actinomadura Species: Laboratory Maintenance and Ribosome Engineering. Current Protocols in Microbiology, 44, 10G.1.1–10G.1.12. [Link]

-

Oki, T., et al. (1990). Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties. The Journal of Antibiotics, 43(7), 755–762. [Link]

-

Lee, Y. C., et al. (1998). Spectroscopic studies on the interaction of pradimicin BMY-28864 with mannose derivatives. Glycobiology, 8(4), 407–413. [Link]

-

National Center for Biotechnology Information. (n.d.). Pradimicin A. PubChem. [Link]

-

Overy, D., et al. (2009). Isolation and structure elucidation of parnafungins C and D, isoxazolidinone-containing antifungal natural products. Bioorganic & Medicinal Chemistry Letters, 19(4), 1222–1225. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Antibiotics on Newcrom A Column. SIELC. [Link]

-

Selsted, M. E. (2001). HPLC Methods for Purification of Antimicrobial Peptides. Springer Nature Experiments. [Link]

-

Warwick, University of. (2025). New antibiotic discovery could help tackle antimicrobial resistance. Drug Target Review. [Link]

-

Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC. COSMOSIL. [Link]

-

MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. MicroCombiChem. [Link]

Sources

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Actinomadura Species: Laboratory Maintenance and Ribosome Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. Pre‐incubation conditions determine the fermentation pattern and microbial community structure in fermenters at mild hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 14. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. NMR study of pradimicin derivative BMY-28864 and its interaction with calcium ions in D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMR, UV-vis and CD study on the interaction of pradimicin BMY-28864 with divalent cations of alkaline earth metal - PubMed [pubmed.ncbi.nlm.nih.gov]

Pradimicin D chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pradimicin D

Introduction

Pradimicins are a notable class of polyketide antibiotics produced by actinomycetes, primarily Actinomadura hibisca.[1] They exhibit a broad spectrum of potent antifungal activity, which has positioned them as significant lead compounds in the development of new therapeutic agents.[2] The unique mechanism of action for this family involves a calcium-dependent binding to D-mannose residues on the surface of fungal cell walls, leading to membrane disruption.[1] This guide provides a detailed examination of Pradimicin D, a specific analog within this family, focusing on its distinct chemical architecture and complex stereochemistry, which are fundamental to its biological function. Unlike its more commonly cited counterpart, Pradimicin A, which features a D-alanine moiety, Pradimicin D is characterized by the incorporation of an achiral glycine residue.[3][4] This structural variation underscores the biosynthetic plasticity of the producing organism and provides valuable insights for structure-activity relationship (SAR) studies.

Molecular Architecture of Pradimicin D

The structure of Pradimicin D is a composite architecture built from three distinct molecular modules: a polycyclic aromatic aglycone, an amino acid unit, and a complex disaccharide chain. Its molecular formula is C₃₉H₄₂N₂O₁₈.[5]

| Property | Pradimicin D |

| Molecular Formula | C₃₉H₄₂N₂O₁₈ |

| Molecular Weight | 826.75 g/mol |

| Core Structure | 5,6-dihydrobenzo[a]naphthacenequinone |

| Amino Acid Moiety | Glycine |

| Disaccharide Moiety | β-D-Xylopyranosyl-(1→3)-4,6-dideoxy-4-(methylamino)-β-D-galactopyranose |

| CAS Number | 130743-10-1[5] |

The Aglycone Core: A Dihydrobenzo[a]naphthacenequinone Scaffold

The foundational framework of Pradimicin D is a pentacyclic aromatic system known as 5,6-dihydrobenzo[a]naphthacenequinone. This rigid, largely planar scaffold is the chromophore of the molecule and serves as the anchor point for the amino acid and sugar substituents. Key features include multiple hydroxyl groups that contribute to its polarity and potential for metal ion chelation, a critical aspect of its biological activity.

The Amino Acid Linker: Glycine

A defining feature of Pradimicin D is the presence of a glycine unit attached via an amide bond to the C-2 carboxyl group of the aglycone.[3][4] This is a significant departure from Pradimicin A and C, which incorporate D-alanine. As glycine is the only achiral proteinogenic amino acid, its presence simplifies the stereochemical landscape of this particular region of the molecule compared to its analogs.

The Disaccharide Moiety

Attached via an O-glycosidic bond to the C-5 hydroxyl group of the aglycone is a complex disaccharide. This sugar unit is crucial for the molecule's interaction with fungal cell surfaces. The disaccharide consists of two sugar units:

-

An Aminosugar: The inner sugar, directly attached to the aglycone, is 4,6-dideoxy-4-(methylamino)-β-D-galactopyranose.

-

A Pentose: Linked to the C-3' hydroxyl group of the aminosugar is a β-D-xylopyranose residue.[3][4]

The specific nature and stereochemistry of this disaccharide are critical for the lectin-like recognition of mannose residues on fungal cells.

Caption: Modular architecture of Pradimicin D.

Stereochemical Analysis

The biological activity of natural products is intrinsically linked to their three-dimensional structure. Pradimicin D possesses numerous chiral centers, and its precise stereochemistry is paramount for its antifungal action.

Absolute Configuration of the Aglycone

The aglycone contains two critical stereocenters at the C-5 and C-6 positions. The elucidation of Pradimicin D's structure established the absolute configuration at these centers as (5S, 6S) .[3][4] This configuration defines the spatial orientation of the bulky disaccharide moiety relative to the plane of the aromatic ring system, which is essential for proper presentation of the sugar-binding interface.

Stereochemistry of the Carbohydrate Units

The sugars within the disaccharide chain belong to the D-series , which is common for carbohydrates in natural products.

-

β-D-Xylopyranose: The "D" designation refers to the configuration of the stereocenter furthest from the anomeric carbon (C-4 in this case) relative to D-glyceraldehyde. The β-anomeric configuration indicates that the glycosidic bond at C-1 is oriented cis to the hydroxyl group at C-2.

-

4,6-dideoxy-4-(methylamino)-β-D-galactopyranose: This is a heavily modified D-galactose derivative. The "D" configuration is retained. The anomeric linkage to the aglycone at C-1' is also β, meaning the bond is equatorial in the typical chair conformation.

The stereochemical integrity of these sugar units and the β-configuration of the glycosidic linkages are non-negotiable for the molecule's ability to form a stable ternary complex with calcium ions and D-mannose.[1]

Methodology for Structure Elucidation

The determination of a complex natural product structure like Pradimicin D is a multi-faceted process that relies on the convergence of evidence from spectroscopic and chemical methods. The structure was primarily determined by spectral analysis and comparison with the well-established structure of Pradimicin A.[4]

Experimental Protocol: A Generalized Workflow

-

Isolation and Purification:

-

Step 1: Fermentation. Culturing of Actinomadura hibisca P157-2 in a suitable nutrient medium to produce the pradimicin complex.[3]

-

Step 2: Extraction. Extraction of the culture filtrate with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of pradimicins.

-

Step 3: Chromatographic Separation. Purification of Pradimicin D from other analogs (A, C, E, etc.) using techniques like silica gel chromatography followed by high-performance liquid chromatography (HPLC).

-

-

Structural Analysis:

-

Step 1: Mass Spectrometry (MS).

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to obtain the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₃₉H₄₂N₂O₁₈).

-

Tandem MS (MS/MS) experiments are conducted to induce fragmentation. This helps sequence the disaccharide (loss of a terminal xylose, followed by the aminosugar) and confirm the presence of the glycine unit.

-

-

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

1D NMR: ¹H NMR provides information on the number and type of protons (aromatic, aliphatic, sugar anomeric), while ¹³C NMR reveals the number of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each spin system (e.g., within each sugar ring and the C5-C6 fragment of the aglycone).

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the molecular fragments: linking the glycine to the aglycone, the anomeric proton of the aminosugar to C-5 of the aglycone, and the anomeric proton of xylose to C-3' of the aminosugar.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other, which is essential for determining relative stereochemistry, such as the cis relationship between the protons at C-5 and C-6.

-

-

-

Step 3: Chemical Degradation.

-

Acid hydrolysis is performed to cleave the amide and glycosidic bonds. The resulting components—the aglycone, glycine, D-xylose, and the aminosugar—are isolated and identified by comparison with authentic standards using chromatographic and spectroscopic methods, confirming their identity and absolute stereochemistry.

-

-

Caption: Generalized workflow for the isolation and structure elucidation of Pradimicin D.

Conclusion

Pradimicin D represents an important member of the pradimicin family of antifungal antibiotics. Its structure is defined by a 5,6-dihydrobenzo[a]naphthacenequinone core, a unique glycine substituent, and a complex disaccharide chain. The absolute stereochemistry, particularly the (5S, 6S) configuration of the aglycone and the D-configuration of the sugars, is a critical determinant of its biological activity. The elucidation of this structure relies on a synergistic application of modern spectroscopic techniques, primarily NMR and mass spectrometry, complemented by classical chemical degradation methods. A thorough understanding of this molecular architecture is essential for ongoing research into its mechanism of action and for the rational design of new, more effective antifungal agents.

References

-

Eleftheriou, P., & Walsh, T. J. (1997). Pradimicins: a novel class of broad-spectrum antifungal compounds. European Journal of Clinical Microbiology & Infectious Diseases, 16(1), 93–97. [Link]

-

Guo, Y., Yu, F., Li, G., Fu, T., & Yuan, C. (2025). Isolation, biosynthesis, and biological activity of pradimicins from actinomycetes. Bioorganic Chemistry, 154, 108075. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5479145, Pradimicin A. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139588900, Pradimicin L. [Link]

-

ResearchGate. New antifungal antibiotics, pradimicins D and E. Glycine analogs of pradimicins A and C. [Link]

-

Sawada, Y., Nishio, M., Yamamoto, H., & Oki, T. (1990). New antifungal antibiotics, pradimicins D and E. Glycine analogs of pradimicins A and C. The Journal of Antibiotics, 43(8), 771–777. [Link]

-

Sperandio, D., et al. (2020). Antimicrobial Peptides: a New Frontier in Antifungal Therapy. mBio, 11(6), e02473-20. [Link]

-

Villa, T. G., & Feijoo-Siota, L. (2021). Role of Protein Glycosylation in Interactions of Medically Relevant Fungi with the Host. Journal of Fungi, 7(10), 875. [Link]

-

Walsh, T. J., et al. (1997). Pradimicins: a novel class of broad-spectrum antifungal compounds. European Journal of Clinical Microbiology & Infectious Diseases, 16(1), 93-7. [Link]

Sources

A Technical Guide to the Calcium-Dependent Binding of Pradimicin D to D-Mannosides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the molecular interactions between the antifungal agent pradimicin D, D-mannosides, and calcium ions. We will delve into the mechanistic underpinnings of this ternary complex formation, explore the key structural features governing the binding affinity, and provide detailed protocols for the essential experimental techniques used to characterize this interaction. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, mycology, and drug development, offering both foundational knowledge and practical insights for advancing the study of this unique class of antifungal compounds.

I. Introduction: The Unique Mechanism of Pradimicin Antifungals

Pradimicins are a novel class of broad-spectrum antifungal agents characterized by a distinct mechanism of action that sets them apart from conventional antifungals.[1][2] Their activity is not predicated on the inhibition of ergosterol biosynthesis or cell wall synthesis, but rather on a specific, lectin-like recognition of D-mannoside residues present on the fungal cell surface.[3][4] This interaction is critically dependent on the presence of calcium ions, leading to the formation of a stable ternary complex composed of pradimicin, a D-mannoside, and a calcium ion.[1][4][5] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1][4][6]

The pradimicin structure consists of a dihydrobenzo[α]naphthacenequinone aglycone, a D-amino acid, and a hexose sugar.[1] Structure-activity relationship studies have revealed the critical roles of different moieties within the pradimicin molecule. The C-5 disaccharide moiety, particularly the thomosamine sugar, is essential for the stereospecific recognition of D-mannopyranoside.[7] Conversely, the free C-18 carboxyl group on the aglycone is the sole site for calcium binding.[7]

This guide will focus on Pradimicin D, a representative member of this class, and its interaction with D-mannosides in the presence of calcium. We will explore the sequential nature of the complex formation and provide detailed methodologies to study this phenomenon.

II. The Ternary Complex: A Stepwise Assembly

Spectrophotometric analysis has been instrumental in elucidating the sequence of events leading to the formation of the pradimicin-mannoside-calcium ternary complex.[5][6] The binding is not a random collision of three components but rather a specific, ordered process.

-

Pradimicin-Mannoside Recognition: In the initial step, the pradimicin derivative (BMY-28864, a water-soluble analog) stereospecifically recognizes and binds to a D-mannopyranoside residue, even in the absence of calcium. This initial binding event induces a conformational change in the pradimicin molecule, which can be detected by a shift of approximately 8 nm in its visible absorption maximum.[5][6]

-

Calcium Ion Coordination: Following the formation of the pradimicin-mannoside conjugate, a calcium ion is coordinated. This second step results in an additional shift of about 8 nm in the visible absorption maximum.[5][6]

-

Ternary Complex Formation: When all three components are mixed simultaneously, both binding events occur, leading to a total shift of approximately 16 nm in the visible absorption maximum, signifying the formation of the stable ternary complex.[5][6]

This stepwise mechanism highlights the sophisticated molecular recognition capabilities of pradimicins.

III. Visualizing the Binding Cascade

To better illustrate the sequential formation of the ternary complex, the following workflow diagram is provided.

Caption: Sequential formation of the Pradimicin D-Mannoside-Ca²⁺ ternary complex.

IV. Experimental Methodologies for Studying the Interaction

A multi-faceted approach employing various biophysical techniques is necessary to fully characterize the binding of pradimicin D to D-mannosides in the presence of calcium. This section provides detailed protocols for key experimental workflows.

A. Spectrophotometric Analysis of Ternary Complex Formation

This protocol is designed to monitor the spectral shifts associated with the stepwise formation of the ternary complex, providing qualitative and semi-quantitative insights into the binding events.

Materials:

-

Pradimicin D derivative (e.g., BMY-28864) stock solution (concentration to be determined based on extinction coefficient, typically in the µM range)

-

Methyl-α-D-mannopyranoside stock solution (e.g., 1 M in metal-free water)[8][9]

-

Calcium chloride (CaCl₂) stock solution (e.g., 1 M in metal-free water)

-

Metal-free buffer (e.g., 10 mM HEPES, pH 7.4)

-

UV-Visible Spectrophotometer with a 1 nm bandpass slit width[6]

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 300-700 nm) and the bandpass slit width to 1 nm.[6]

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the metal-free buffer and use this to zero the instrument (baseline correction).

-

-

Measurement of Pradimicin D Spectrum:

-

Prepare a solution of the pradimicin D derivative in the metal-free buffer to a final concentration that gives an absorbance maximum of approximately 1.0.

-

Record the absorption spectrum of the pradimicin D solution. Note the wavelength of maximum absorbance (λ_max).

-

-

Pradimicin D and D-Mannoside Interaction:

-

To the cuvette containing the pradimicin D solution, add a small aliquot of the methyl-α-D-mannopyranoside stock solution to achieve the desired final concentration (e.g., 10-50 mM).[1]

-

Mix gently by inverting the cuvette.

-

Record the absorption spectrum and note the new λ_max. An 8 nm shift is expected.[5][6]

-

-

Ternary Complex Formation:

-

Simultaneous Addition (Control):

-

In a separate cuvette, prepare a solution containing the pradimicin D derivative, methyl-α-D-mannopyranoside, and CaCl₂ at the same final concentrations as in the previous steps.

-

Record the absorption spectrum. A total shift of approximately 16 nm from the initial pradimicin D spectrum should be observed.[5][6]

-

Data Analysis:

-

Plot the absorbance spectra for each condition on the same graph to visualize the spectral shifts.

-

The magnitude of the wavelength shift provides evidence for the binding events.

B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is the gold standard for directly measuring the thermodynamic parameters of binding interactions, including binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Pradimicin D derivative

-

Methyl-α-D-mannopyranoside

-

Calcium chloride

-

Dialysis buffer (e.g., 10 mM HEPES, 150 mM NaCl, 100 µM CaCl₂, pH 7.4)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Dissolve the pradimicin D derivative and methyl-α-D-mannopyranoside in the dialysis buffer.

-

Dialyze both solutions against the same buffer overnight at 4°C to ensure a perfect match of buffer components.

-

After dialysis, accurately determine the concentrations of both solutions using a reliable method (e.g., UV-Vis spectroscopy for pradimicin D, and a carbohydrate assay or refractive index for the mannoside).

-

-

Instrument Setup:

-

Thoroughly clean the ITC cell and syringe according to the manufacturer's instructions.

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

-

Loading the ITC:

-

Load the pradimicin D solution into the sample cell (typically ~200-300 µL).

-

Load the methyl-α-D-mannopyranoside solution into the injection syringe (typically ~40-50 µL). The concentration of the mannoside in the syringe should be 10-20 times higher than the pradimicin D concentration in the cell.

-

-

Titration Experiment:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

-

Program a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

-

-

Control Titration:

-

Perform a control experiment by titrating the methyl-α-D-mannopyranoside solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the peaks in the raw ITC data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of mannoside to pradimicin D.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_D, ΔH, and n.

-

Expected Results:

The ITC data will provide a complete thermodynamic profile of the pradimicin D-mannoside interaction in the presence of calcium.

C. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Due to the tendency of pradimicin to aggregate in solution, solid-state NMR is a powerful technique for elucidating the binding geometry of the complex.[3][4][10]

Materials:

-

Pradimicin A (or a suitable derivative)

-

¹³C-labeled methyl-α-D-mannopyranoside

-

Cadmium chloride (¹¹³CdCl₂) as a surrogate for CaCl₂[7]

-

Deionized water

-

Solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe

Protocol:

-

Sample Preparation (Solid Aggregate):

-

Prepare a 1:1 molar ratio mixture of Pradimicin A and ¹³C-labeled methyl-α-D-mannopyranoside in a minimal amount of water.

-

Add one equivalent of ¹¹³CdCl₂ to the mixture.

-

Allow the solid aggregate (precipitate) to form.

-

Isolate the precipitate by centrifugation and wash it with a small amount of cold water.

-

Dry the solid sample under vacuum.

-

-

NMR Instrument Setup:

-

Pack the dried sample into an NMR rotor (e.g., 4 mm).

-

Insert the rotor into the MAS probe.

-

Set the magic-angle spinning speed (e.g., 10-15 kHz).

-

Tune the probe to the appropriate frequencies for ¹³C and ¹¹³Cd.

-

-

NMR Experiments:

-

¹¹³Cd NMR: Acquire a one-dimensional ¹¹³Cd spectrum to probe the coordination environment of the metal ion. The chemical shift of ¹¹³Cd is sensitive to the nature and geometry of the coordinating ligands.[7]

-

Two-Dimensional Dipolar-Assisted Rotational Resonance (2D-DARR): This experiment is used to measure internuclear distances between the ¹³C-labeled mannoside and the natural abundance ¹³C nuclei of pradimicin A.[3][7]

-

Use a suitable mixing time to allow for the transfer of magnetization between dipolar-coupled spins.

-

The presence of cross-peaks in the 2D spectrum indicates close spatial proximity (within a few angstroms) between specific carbon atoms of the mannoside and pradimicin A.

-

-

-

Data Analysis:

-

Process the NMR data using appropriate software.

-

Analyze the ¹¹³Cd chemical shift to infer the coordination sphere of the metal ion.

-

Analyze the cross-peak intensities in the 2D-DARR spectrum to estimate intermolecular distances and map the binding interface.

-

Expected Insights:

Solid-state NMR data will provide crucial information on the three-dimensional arrangement of the pradimicin-mannoside-calcium complex, revealing the specific atoms involved in the interaction.

V. Quantitative Binding Data

The following table summarizes representative binding data for pradimicin derivatives with mannosides.

| Pradimicin Derivative | Ligand | Technique | Binding Affinity (K_D) / Molar Ratio | Reference |

| BMY-28864 | Methyl-α-D-mannopyranoside | Spectrophotometry | Molar ratio (PM:Man:Ca) ~ 2:4:1 in precipitate | [11] |

| BMY-28864 | Mannan | Spectrophotometry | - | [11] |

| Pradimicin A | L-Fucose-OMe | Co-precipitation | Significant binding | [5] |

| Pradimicin A | L-Galactose-OMe | Co-precipitation | Significant binding | [5] |

VI. Synthesis of Pradimicin Analogs and Mannoside Ligands

The exploration of the pradimicin-mannoside interaction often requires the synthesis of modified pradimicin derivatives and various mannoside ligands.

A. Synthesis of Pradimicin Analogs

The synthesis of pradimicin analogs allows for structure-activity relationship studies to probe the roles of different functional groups. For example, alanine-exchanged analogs can be synthesized from 4'-N-Cbz-pradimic acid by coupling with the desired amino acid followed by deprotection.[12] Modifications to the sugar moiety can be achieved through glycosidation of the aglycone or chemical transformation of natural pradimicins.[13]

B. Preparation of D-Mannoside Ligands

Methyl-α-D-mannopyranoside is a commonly used ligand in these studies and is commercially available.[8][9] More complex mannoside ligands can be synthesized using established methods in carbohydrate chemistry.[14]

VII. Conclusion and Future Directions

The calcium-dependent binding of pradimicin D to D-mannosides represents a fascinating and clinically relevant example of molecular recognition. The formation of a ternary complex is a key step in the antifungal activity of this class of compounds. The experimental techniques outlined in this guide provide a robust framework for characterizing this interaction in detail.

Future research in this area could focus on:

-

High-Resolution Structural Studies: Obtaining a high-resolution crystal or cryo-EM structure of the ternary complex would provide the ultimate atomic-level detail of the interaction.

-

Exploring a Broader Range of Mannosides: Investigating the binding of pradimicins to a wider variety of complex mannans and glycoproteins from different fungal species could reveal new insights into their spectrum of activity.

-

Rational Design of Novel Pradimicin Analogs: The detailed understanding of the binding mechanism can guide the rational design of new pradimicin derivatives with improved antifungal activity, reduced toxicity, and an expanded spectrum.

By continuing to unravel the intricacies of this unique mode of action, the scientific community can pave the way for the development of a new generation of potent and selective antifungal therapies.

VIII. References

-

Walsh, T. J., & Giri, N. (2005). Pradimicins: a novel class of broad-spectrum antifungal compounds. European Journal of Clinical Microbiology & Infectious Diseases, 24(1), 1-10.

-

Nishio, M., Ohkuma, H., Kakushima, M., et al. (1993). Synthesis and antifungal activities of alanine-exchanged analogs of pradimicin A. The Journal of Antibiotics, 46(3), 500-506.

-

Semantic Scholar. (n.d.). Pradimicins: A novel class of broad-spectrum antifungal compounds. Retrieved from [Link]

-

Nakagawa, Y., Watanabe, Y., Igarashi, Y., & Ito, Y. (2015). Pradimicin A, a D-mannose-binding antibiotic, binds pyranosides of L-fucose and L-galactose in a calcium-sensitive manner. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2966.

-

Ueki, T., Numata, K., Sawada, Y., et al. (1993). Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site. The Journal of Antibiotics, 46(3), 455-464.

-

Nakagawa, Y., Doi, T., Takegoshi, K., Igarashi, Y., & Ito, Y. (2012). Solid-state NMR analysis of calcium and d-mannose binding of BMY-28864, a water-soluble analogue of pradimicin A. Bioorganic & Medicinal Chemistry Letters, 22(2), 1040-1043.

-

Nishio, M., Ohkuma, H., Kakushima, M., et al. (1993). Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part. The Journal of Antibiotics, 46(4), 631-640.

-

Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. (2021). Molecules, 26(11), 3362.

-

Semantic Scholar. (n.d.). Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pradimicin A, a D-mannose-binding antibiotic, binds pyranosides of L-fucose and L-galactose in a calcium-sensitive manner. Retrieved from [Link]

-

Nakagawa, Y. (n.d.). Solid-State NMR Analysis of Mannose Recognition by Pradimicin A. Papers. Retrieved from [Link]

-

Ueki, T., Oka, M., Fukagawa, Y., & Oki, T. (1993). Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium. The Journal of Antibiotics, 46(1), 162-172.

-

Numata, K., Sawada, Y., Nakajima, T., Fukagawa, Y., & Oki, T. (1993). Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium. The Journal of Antibiotics, 46(1), 149-161.

-

Dubey, R., Jain, R. K., Abbas, S. A., & Matta, K. L. (1987). Synthesis of methyl 3-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 3-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 165(2), 189-196.

-

Wang, J. X., et al. (2014). Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis. PLoS ONE, 9(3), e90543.

-

Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. Spectroscopic studies on the interaction of pradimicin BMY-28864 with mannose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Mannose-binding geometry of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pradimicin A, a D-mannose-binding antibiotic, binds pyranosides of L-fucose and L-galactose in a calcium-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-state NMR analysis of calcium and d-mannose binding of BMY-28864, a water-soluble analogue of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. biosynth.com [biosynth.com]

- 10. Yu Nakagawa - Solid-State NMR Analysis of Mannose Recognition by Pradimicin A - Papers - researchmap [researchmap.jp]

- 11. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antifungal activities of alanine-exchanged analogs of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of methyl 3-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 3-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Pradimicin D: A Technical Guide to its Antifungal Spectrum of Activity

Introduction

Pradimicin D belongs to the pradimicins, a unique class of antifungal antibiotics produced by actinomycetes.[1][2] These compounds are distinguished by a benzo[a]naphthacenequinone core, a D-amino acid, and a hexose sugar.[3][4] What sets the pradimicins apart from many other antifungal agents is their novel mechanism of action, which confers a broad spectrum of activity and a lower likelihood of cross-resistance with existing drug classes.[4] This guide provides a comprehensive overview of the antifungal spectrum of Pradimicin D, its mechanism of action, and standardized protocols for its evaluation, intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases. While data for Pradimicin D is presented, extensive reference is made to the well-characterized derivative, BMS-181184, which exhibits a comparable spectrum of activity.[1]

Mechanism of Action: A Calcium-Dependent Interaction with the Fungal Cell Wall

The antifungal activity of Pradimicin D is initiated by a unique, calcium-dependent binding to mannan, a key polysaccharide component of the fungal cell wall.[5][6] This interaction is highly specific for terminal D-mannoside residues.[3][4][5] The process can be dissected into the following key steps:

-

Ternary Complex Formation : Pradimicin D, in the presence of calcium ions, recognizes and binds to D-mannosides on the fungal cell surface. This results in the formation of a stable ternary complex composed of Pradimicin D, calcium, and the mannoside residue.[3][4][5]

-

Cell Membrane Disruption : The formation of this complex disrupts the integrity of the fungal cell membrane.[3][4][5]

-

Cellular Leakage and Death : This disruption leads to the leakage of essential intracellular components, ultimately resulting in fungal cell death.

This lectin-mimic binding is a key differentiator for the pradimicin class of antifungals. The C-18 carboxyl group of the pradimicin molecule has been identified as the binding site for calcium, while the C-5 disaccharide moiety is crucial for the specific recognition of D-mannopyranoside.[7]

Caption: Mechanism of Pradimicin D Antifungal Activity.

Antifungal Spectrum of Activity

Pradimicin D, and its closely related derivatives like BMS-181184, exhibit a broad spectrum of in vitro activity against a wide range of pathogenic fungi.[1][3][4]

Susceptible Organisms

Pradimicins have demonstrated potent activity against several clinically important fungal pathogens:

-

Candida species : Broad activity is observed against various Candida species, which are common causes of opportunistic mycoses.[3][4][8] Pradimicins have been shown to be effective against strains resistant to other antifungal agents, such as fluconazole.[1]

-

Cryptococcus neoformans : This encapsulated yeast, a significant cause of meningitis in immunocompromised individuals, is susceptible to pradimicins.[1][3][4]

-

Aspergillus species : Pradimicins are active against many Aspergillus species, including Aspergillus fumigatus, a primary cause of invasive aspergillosis.[3][4][9]

-

Dematiaceous Molds : This group of darkly pigmented fungi, which can cause a variety of infections, also falls within the spectrum of pradimicin activity.[3][4]

-

Zygomycetes : Pradimicins have shown activity against members of the Zygomycetes class.[3][4]

-

Dermatophytes : The agent has also demonstrated activity against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[8]

Resistant Organisms

While the spectrum is broad, some fungal species exhibit comparative resistance to high concentrations of pradimicins:

-

Fusarium species : This genus of filamentous fungi is known to be relatively resistant to pradimicins.[3][4]

-

Aspergillus niger and Aspergillus flavus : Poorer activity has been noted against these Aspergillus species compared to A. fumigatus.[8]

-

Other Hyaline Hyphomycetes : Reduced activity has been observed against certain non-Aspergillus hyaline hyphomycetes.[8]

Quantitative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for the pradimicin derivative BMS-181184, which is indicative of the activity of Pradimicin D. The data is compiled from various in vitro studies.

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 167 (includes other Candida spp.) | ≤8 | 2-8 | ≤8 |

| Candida spp. (non-albicans) | 167 (includes C. albicans) | ≤8 | 2-8 | ≤8 |

| Cryptococcus neoformans | 167 (includes Candida spp.) | ≤8 | 2-8 | ≤8 |

| Aspergillus fumigatus | Not specified | ≤8 | Not specified | Not specified |

| Aspergillus niger | Not specified | ≥16 | Not specified | Not specified |

| Aspergillus flavus | Not specified | ≥16 | Not specified | Not specified |

| Dermatophytes | 26 | ≤8 | Not specified | Not specified |

| Fusarium spp. | Not specified | ≥16 | Not specified | Not specified |

| Zygomycetes | Not specified | ≥16 | Not specified | Not specified |

Note: The majority of the data is for the pradimicin derivative BMS-181184, which has a comparable antifungal spectrum to Pradimicin D. The MIC values for 97% of the 167 strains of Candida spp., Cryptococcus neoformans, Torulopsis glabrata, and Rhodotorula spp. tested were ≤ 8 µg/mL.[8][10] For Aspergillus fumigatus and 89% of the 26 dermatophytes tested, the MICs were also ≤ 8 µg/mL.[8][10] In contrast, MICs of ≥ 16 µg/mL were observed for Aspergillus niger, Aspergillus flavus, Fusarium spp., and zygomycetes.[8]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure accurate and reproducible determination of the antifungal activity of Pradimicin D, standardized methodologies should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing of both yeasts (M27) and filamentous fungi (M38).[5][7][11][12][13]

Principle

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid broth medium. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism.

Materials

-

Pradimicin D (or derivative) stock solution

-

RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates for testing

-

Spectrophotometer

-

Sterile saline or water

-

Vortex mixer

-

Incubator (35°C)

-

Micropipettes and sterile tips

Step-by-Step Methodology

3.3.1. Preparation of Antifungal Agent Dilutions

-

Stock Solution Preparation : Prepare a stock solution of Pradimicin D in a suitable solvent (e.g., water for water-soluble derivatives, or DMSO) at a concentration of at least 100 times the highest concentration to be tested.

-

Serial Dilutions : Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate. Typically, this will range from 0.03 to 16 µg/mL.

3.3.2. Inoculum Preparation

-

For Yeasts (e.g., Candida spp., Cryptococcus neoformans) - based on CLSI M27 :

-

Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

For Filamentous Fungi (e.g., Aspergillus spp.) - based on CLSI M38 :

-

Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

-

Transfer the suspension to a sterile tube and allow the heavy particles to settle.

-

Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of approximately 0.4-5 x 10⁴ CFU/mL by counting with a hemocytometer or using a spectrophotometer.

-

3.3.3. Microtiter Plate Inoculation

-

Add 100 µL of the appropriate RPMI-1640 medium containing the serially diluted Pradimicin D to each well of the microtiter plate.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

3.3.4. Incubation

-

Incubate the plates at 35°C.

-

Reading times vary by organism:

-

Candida spp.: 24 hours

-

Cryptococcus neoformans: 72 hours

-

Aspergillus spp.: 48 hours

-

3.3.5. Reading and Interpretation of Results

-

The MIC is the lowest concentration of Pradimicin D at which there is a prominent decrease in turbidity (for yeasts) or growth (for filamentous fungi) compared to the growth control. This is typically determined visually or with a microplate reader.

Sources

- 1. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 5. njccwei.com [njccwei.com]

- 6. scribd.com [scribd.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

In Vitro Antifungal Activity of Pradimicin D Against Candida albicans: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the in vitro evaluation of Pradimicin D, a member of the pradimicin family of antibiotics, against the opportunistic fungal pathogen Candida albicans. Pradimicins are distinguished by a novel, calcium-dependent mechanism of action that involves binding to D-mannoside residues on the fungal cell surface, leading to membrane disruption and cell death.[1][2] This unique mechanism confers a broad spectrum of activity, including against Candida species that have developed resistance to conventional azole antifungals.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core methodologies required to characterize the anti-candidal activity of Pradimicin D. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to data generation. Detailed, field-proven protocols for susceptibility testing, time-kill kinetics, and biofilm disruption assays are provided, supported by authoritative references and visual workflows to ensure technical accuracy and reproducibility.

Introduction: The Clinical Challenge of Candida albicans and the Promise of Pradimicins

Candida albicans remains a predominant cause of opportunistic fungal infections worldwide, ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance, especially to the widely used azole class of drugs, presents a significant clinical challenge, necessitating the development of novel therapeutic agents with alternative mechanisms of action.

The pradimicin family of antibiotics, including Pradimicin D and its well-studied derivative BMS-181184, represents a promising class of such agents.[1][5] These compounds are not dependent on intracellular targets like ergosterol biosynthesis, but instead target the unique mannan layer of the fungal cell wall. This guide will provide the technical framework for rigorously evaluating the in vitro efficacy of Pradimicin D against C. albicans.

Unique Mechanism of Action: A Calcium-Dependent Attack on the Fungal Cell Wall

The antifungal activity of Pradimicin D is initiated by a "lectin-mimic" binding process. The core of this mechanism is the formation of a ternary complex involving the Pradimicin D molecule, a calcium ion (Ca²⁺), and a terminal D-mannoside residue present in the mannoproteins of the C. albicans cell wall.[1][2] This specific recognition and binding event is critical and leads to the disruption of the fungal cell membrane's integrity, resulting in leakage of cellular contents and ultimately, cell death.[1][2] This fungicidal action is notably independent of the mechanisms targeted by azoles and polyenes, explaining the observed activity of pradimicins against resistant strains.[3][4]

Figure 1: Mechanism of Pradimicin D action against C. albicans.

Core In Vitro Assays for Antifungal Characterization

A thorough in vitro assessment of Pradimicin D involves a tiered approach, beginning with the determination of its minimum inhibitory and fungicidal concentrations, followed by an analysis of its rate of killing, and finally, its efficacy against complex biofilm structures.

Susceptibility Testing: Broth Microdilution for MIC and MFC Determination

The foundational assay for any new antifungal is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism. For a compound expected to be fungicidal, the Minimum Fungicidal Concentration (MFC) is also determined. The MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[6]

Rationale for Method Selection: The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the gold-standard for yeast susceptibility testing.[7][8] It provides reproducible quantitative results and allows for high-throughput screening. Using RPMI-1640 medium ensures consistency and comparability of data across different studies.

Expected Outcomes: Based on data from the closely related derivative BMS-181184, Pradimicin D is expected to exhibit MIC values against C. albicans in the range of 1-8 µg/mL.[3][7][9] The MFC values are typically expected to be within two to four times the MIC, confirming its fungicidal activity.[10]

| Parameter | C. albicans (Typical Strains) | C. albicans (Azole-Resistant) |

| Expected MIC Range (µg/mL) | 1 - 8 | 1 - 8[3] |

| Expected MFC Range (µg/mL) | 2 - 16 | 2 - 16 |

| Table 1: Expected MIC and MFC Ranges for Pradimicin D against C. albicans, based on published data for close analogues like BMS-181184. |

Protocol 1: Broth Microdilution Susceptibility Assay (CLSI M27-A3 Adapted)

Figure 3: Workflow for time-kill kinetic analysis.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Prepare a standardized C. albicans suspension as described in Protocol 1.

-

Dilute the suspension in RPMI-1640 to a final starting concentration of approximately 1-5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare tubes or flasks containing the standardized inoculum in RPMI-1640.

-

Add Pradimicin D to achieve final concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, 4x MIC, and 8x MIC.

-

Incubate the cultures at 35°C with constant agitation (e.g., 200 rpm).

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each culture. [11] * Perform ten-fold serial dilutions in sterile saline or PBS.

-

Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours until colonies are clearly visible.

-

-

Data Analysis:

-

Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

-

Plot the results as log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease from the initial inoculum is considered fungicidal.

-

Biofilm Disruption and Viability Assay

C. albicans infections are frequently associated with the formation of biofilms on both biological and inert surfaces. [12]Cells within a biofilm exhibit dramatically increased resistance to antifungal agents. [13][14]Therefore, assessing a new compound's ability to disrupt pre-formed, mature biofilms is a critical indicator of its potential clinical utility.

Rationale for Method Selection: The 96-well plate model allows for the formation of reproducible C. albicans biofilms. [8]The metabolic activity of the biofilm, and thus its viability after drug treatment, can be quantified using a colorimetric assay with the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). [8]Viable cells with active mitochondrial dehydrogenases reduce the XTT to a formazan product, which can be measured spectrophotometrically. This provides a reliable, high-throughput method to quantify biofilm damage.

Expected Outcomes: Given its direct action on the cell wall and membrane, Pradimicin D is hypothesized to be effective against biofilm-embedded cells, a characteristic not shared by all antifungal classes. Azoles, for instance, generally show poor activity against mature Candida biofilms. [13]Pradimicin D is expected to cause a significant, dose-dependent reduction in the metabolic activity of pre-formed biofilms.

Protocol 3: Biofilm Disruption Assay with XTT Quantification

Figure 4: Workflow for biofilm disruption and viability testing.

Step-by-Step Methodology:

-

Biofilm Formation:

-

Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640 medium.

-

Add 100 µL of this suspension to the wells of a sterile, flat-bottomed 96-well microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.

-

-

Drug Treatment:

-

After the incubation period, gently aspirate the medium from each well, taking care not to disturb the biofilm layer at the bottom.

-

Wash each well twice with 200 µL of sterile PBS to remove any non-adherent cells.

-

Add 100 µL of fresh RPMI-1640 containing serial dilutions of Pradimicin D to the wells. Include a drug-free control.

-

Incubate the plate for a further 24 hours at 37°C.

-

-

XTT Viability Assay:

-

Prepare a saturated solution of XTT in PBS (e.g., 0.5 g/L). Filter-sterilize and store at -70°C.

-

Prepare a menadione solution (e.g., 10 mM in acetone) and add it to the thawed XTT solution to a final concentration of 1 µM just before use.

-

After the drug treatment incubation, wash the biofilms again twice with PBS.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 1-3 hours.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from control wells (no biofilm).

-

Calculate the percentage of biofilm reduction as: [1 - (OD of treated well / OD of drug-free control well)] x 100.

-

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of Pradimicin D against Candida albicans. The unique, calcium-dependent mechanism targeting fungal mannoproteins makes this class of antibiotics a compelling candidate for further development, particularly in an era of increasing azole resistance. By systematically determining its MIC/MFC, characterizing its killing kinetics, and assessing its activity against resilient biofilm communities, researchers can generate the critical data necessary to advance Pradimicin D through the drug development pipeline. Future studies should focus on expanding this evaluation to a broader panel of clinical C. albicans isolates, including those with defined resistance mechanisms, and exploring potential synergies with other antifungal classes to further enhance its therapeutic potential.

References

-

Walsh, T. J., & Pizzo, P. A. (1997). Pradimicins: a novel class of broad-spectrum antifungal compounds. European Journal of Clinical Microbiology & Infectious Diseases, 16(1), 93-97. [Link]

-

Hoban, D. J., & Gray, L. D. (1997). In vitro antifungal activity of BMS-181184 against systemic isolates of Candida, Cryptococcus, and Blastomyces species. Diagnostic Microbiology and Infectious Disease, 28(4), 179-182. [Link]

-

ResearchGate. (n.d.). BMS-181184 MICs for 8 Candida isolates in four different culture media. Retrieved from ResearchGate. [Link]

-

Sardi, J. C., Scorzoni, L., Bernardi, T., Fusco-Almeida, A. M., & Mendes Giannini, M. J. S. (2013). Antifungal activity against Candida biofilms. Journal of Applied Oral Science, 21(1), 1-8. [Link]

-

Walsh, T. J., & Pizzo, P. A. (1997). Pradimicins: a novel class of broad-spectrum antifungal compounds. European Journal of Clinical Microbiology & Infectious Diseases, 16(1), 93-97. [Link]

-

Wardle, H. M., Law, D., & Denning, D. W. (1996). In vitro activity of BMS-181184 compared with those of fluconazole and amphotericin B against various candida spp. Antimicrobial Agents and Chemotherapy, 40(9), 2229-2231. [Link]

-

Gonzalez, C. E., Groll, A. H., Giri, N., Shetty, D., Al-Mohsen, I., Sein, T., Feuerstein, E., Bacher, J., Piscitelli, S., & Walsh, T. J. (2000). Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits. Antimicrobial Agents and Chemotherapy, 44(9), 2399-2408. [Link]

-

CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]

-

Furumai, T., Saitoh, K., Kakushima, M., Yamamoto, S., Suzuki, K., Ikeda, C., Kobaru, S., Hatori, M., & Oki, T. (1993). BMS-181184, a new pradimicin derivative. Screening, taxonomy, directed biosynthesis, isolation and characterization. The Journal of Antibiotics, 46(2), 265-274. [Link]

-